2-[[4-(Tert-butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide
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Overview
Description
2-[[4-(Tert-butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(Tert-butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with tert-butylamine and diethylamine under controlled conditions. The resulting intermediate is then reacted with a sulfanylacetamide precursor to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(Tert-butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The amino groups on the triazine ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of triazine derivatives with different functional groups.
Scientific Research Applications
2-[[4-(Tert-butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[[4-(Tert-butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to DNA or RNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- 2-[[4-(Tert-butylamino)-6-(methylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide
- 2-[[4-(Tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide
- 2-[[4-(Tert-butylamino)-6-(propylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide
Uniqueness
The unique combination of tert-butylamino and diethylamino groups in 2-[[4-(Tert-butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide distinguishes it from other similar compounds
Properties
IUPAC Name |
2-[[4-(tert-butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N6OS/c1-6-19(7-2)11-15-10(18-13(3,4)5)16-12(17-11)21-8-9(14)20/h6-8H2,1-5H3,(H2,14,20)(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVDTWJQKLTGCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NC(C)(C)C)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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